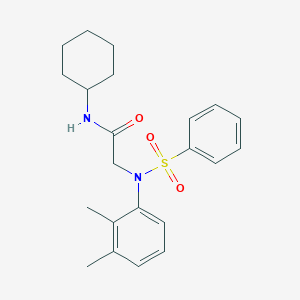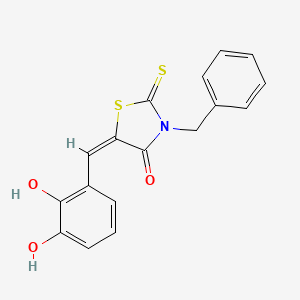![molecular formula C20H24ClNO B5188305 N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine, also known as ostarine, is a selective androgen receptor modulator (SARM) that is currently under investigation for its potential therapeutic applications in a variety of medical conditions. Ostarine is a nonsteroidal compound that selectively binds to androgen receptors in the body, which can lead to increased muscle mass, bone density, and other beneficial effects.
Mechanism of Action
Ostarine works by selectively binding to androgen receptors in the body, which can lead to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, which can have a variety of negative side effects, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is selective in its action and does not affect other tissues in the body.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to have other beneficial effects on the body. It has been shown to improve insulin resistance and glucose metabolism in animal studies, which could make it a potential treatment for type 2 diabetes. Ostarine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is its selectivity for androgen receptors, which makes it a safer alternative to traditional anabolic steroids. Ostarine also has a relatively long half-life, which means that it only needs to be administered once per day. However, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are many potential future directions for research on N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine. One area of interest is its potential use in the treatment of muscle wasting in cancer patients. Ostarine has also been studied for its potential use in the treatment of sarcopenia, a condition characterized by age-related muscle loss. Other potential applications for N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine include the treatment of osteoporosis, type 2 diabetes, and inflammatory conditions such as arthritis.
Conclusion:
Ostarine is a promising compound that has shown potential therapeutic applications in a variety of medical conditions. Its selectivity for androgen receptors makes it a safer alternative to traditional anabolic steroids, and its long half-life makes it a convenient treatment option. However, more research is needed to determine its safety and efficacy in humans, and to explore its potential uses in a variety of medical conditions.
Synthesis Methods
The synthesis of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine involves the reaction of 4-chlorophenol with benzyl bromide in the presence of sodium hydride to form 4-chlorobenzyl phenyl ether. This compound is then reacted with N-methylcyclohexylamine in the presence of potassium carbonate and acetonitrile to form the final product, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine.
Scientific Research Applications
Ostarine has been studied extensively for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and androgen deficiency. In animal studies, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to increase muscle mass and bone density, while decreasing fat mass. These effects make it a promising candidate for the treatment of muscle wasting and osteoporosis, which are common conditions in aging populations.
properties
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-22(18-7-3-2-4-8-18)15-16-6-5-9-20(14-16)23-19-12-10-17(21)11-13-19/h5-6,9-14,18H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEMCDAWLOPOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)
![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5188276.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)


![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![4-(ethylthio)-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)